Sodium 2-oxobutanoate

Vue d'ensemble

Description

It is a white powder that is soluble in water and has a molecular weight of 124.07 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Mécanisme D'action

Target of Action

Sodium 2-oxobutanoate primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase and Methylmalonyl-CoA carboxyltransferase 5S subunit . These enzymes are found in organisms like Pseudomonas sp. (strain ACP) and Propionibacterium freudenreichii subsp. shermanii .

Mode of Action

It is known that the compound interacts with these enzymes, potentially altering their function and leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the metabolic pathways of several diseases, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , and Malonic Aciduria Disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is commonly used as a food additive and industrial raw material, often applied in the fields of bread, baked goods, and canning . In these environments, factors such as temperature, pH, and presence of other compounds could potentially affect the compound’s action.

Analyse Biochimique

Biochemical Properties

Sodium 2-oxobutyrate is involved in several biochemical reactions, particularly as a substrate for enzymes such as lactate dehydrogenase isoenzymes . It interacts with various biomolecules, including enzymes and proteins, to facilitate metabolic processes. For instance, it can be used in the preparation of metal complexes and the synthesis of antiviral agents . The interactions between sodium 2-oxobutyrate and these biomolecules are crucial for its role in metabolic pathways and biochemical reactions.

Cellular Effects

Sodium 2-oxobutyrate has notable effects on cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. In microorganisms like Escherichia coli, sodium 2-oxobutyrate can arrest cell growth and block the biosynthesis of target metabolites . This compound’s impact on cellular metabolism highlights its importance in regulating metabolic flux and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, sodium 2-oxobutyrate exerts its effects through various mechanisms. It can act as a substrate for enzyme-catalyzed reactions, such as those involving lactate dehydrogenase . Additionally, sodium 2-oxobutyrate can participate in the formation of metal complexes and antiviral agents . These interactions at the molecular level are essential for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 2-oxobutyrate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Sodium 2-oxobutyrate is generally stable when stored at appropriate temperatures, but its long-term effects on cellular function can vary depending on the experimental conditions . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of sodium 2-oxobutyrate can vary with different dosages in animal models. Studies have shown that this compound can exhibit toxic or adverse effects at high doses . It is important to determine the threshold effects and optimal dosages to avoid potential toxicity and ensure the compound’s efficacy in experimental studies.

Metabolic Pathways

Sodium 2-oxobutyrate is involved in several metabolic pathways, including the pyruvate pathway to 2-oxobutyrate in microorganisms like Methanocaldococcus jannaschii . This compound can interact with enzymes such as pyruvate dehydrogenase and pyruvate oxidase to facilitate metabolic reactions . These interactions are essential for understanding the compound’s role in metabolic processes and its impact on metabolite levels.

Transport and Distribution

Within cells and tissues, sodium 2-oxobutyrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins to facilitate its movement and localization . Understanding these transport and distribution mechanisms is important for studying the compound’s effects on cellular function and metabolism.

Subcellular Localization

Sodium 2-oxobutyrate’s subcellular localization can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding how sodium 2-oxobutyrate exerts its effects within cells and contributes to biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2-oxobutanoate can be synthesized through the oxidation of 2-butanol using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and involves the formation of 2-oxobutanoic acid, which is then neutralized with sodium hydroxide to produce sodium 2-oxobutyrate .

Industrial Production Methods: In industrial settings, sodium 2-oxobutyrate is produced through the fermentation of carbohydrates by specific strains of bacteria. The fermentation process yields 2-oxobutanoic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce acetic acid and carbon dioxide.

Reduction: It can be reduced to form 2-hydroxybutanoic acid.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Acetic acid and carbon dioxide.

Reduction: 2-Hydroxybutanoic acid.

Substitution: Various alkyl or acyl derivatives.

Applications De Recherche Scientifique

Sodium 2-oxobutanoate is utilized in a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Sodium 2-oxobutanoate is similar to other α-keto acids, such as:

2-Oxobutyric acid:

Sodium pyruvate: Another α-keto acid that is widely used in biochemical research and has similar reactivity.

Uniqueness: this compound is unique due to its specific applications in the synthesis of metal complexes and antiviral agents, as well as its role in metabolic studies .

Activité Biologique

Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is a sodium salt of 2-oxobutanoic acid with the molecular formula C4H5NaO3 and a CAS number of 2013-26-5. This compound has garnered attention for its diverse biological activities, particularly in metabolic processes and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and highlighting its relevance in metabolic pathways, neuroprotection, and cellular energy metabolism.

This compound is typically presented as a white to light yellow crystalline powder with a melting point between 227°C and 231°C. It can be synthesized through several methods, including the reaction of 2-oxobutanoic acid with sodium hydroxide or sodium bicarbonate. Its role as an intermediate in the metabolism of branched-chain amino acids (BCAAs) is significant, as it participates in various enzymatic reactions critical for cellular function.

This compound plays a crucial role in several metabolic pathways:

- Branched-Chain Amino Acid Metabolism : It acts as a substrate for enzymes involved in the metabolism of BCAAs, influencing energy production and amino acid synthesis.

- Energy Metabolism : Research indicates that this compound interacts with lactate dehydrogenase isoenzymes, affecting lactate production and overall energy metabolism .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially modulating oxidative stress and inflammation within neuronal cells .

Neuroprotective Potential

A study published in MDPI explored the effects of this compound on neuronal cells under oxidative stress conditions. The findings indicated that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent. The study demonstrated that this compound could enhance cell viability under stress conditions by modulating cellular pathways associated with apoptosis and inflammation .

Metabolic Detoxification

Another research article focused on the metabolic detoxification of 2-oxobutyrate (the parent compound) in Escherichia coli. This study highlighted how this compound could serve as a substitute for pyruvate in enzymatic reactions, thereby alleviating metabolic toxicity. The engineered strains displayed enhanced biosynthesis of l-threonine while maintaining higher levels of intracellular acetyl-CoA and NADPH, indicating effective metabolic remodeling facilitated by this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds involved in metabolic processes:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium 3-methyl-2-oxobutanoate | C5H7NaO3 | Involved in branched-chain amino acid metabolism |

| Sodium butyrate | C4H7NaO2 | Known for its role in gut health and anti-inflammatory properties |

| Sodium pyruvate | C3H3NaO3 | Plays a critical role in glycolysis and energy production |

Uniqueness : this compound is distinguished by its specific involvement in BCAA metabolism and its potential neuroprotective effects, setting it apart from other compounds that primarily focus on gut health or general energy metabolism.

Propriétés

Numéro CAS |

2013-26-5 |

|---|---|

Formule moléculaire |

C4H6NaO3 |

Poids moléculaire |

125.08 g/mol |

Nom IUPAC |

sodium;2-oxobutanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7); |

Clé InChI |

XLTHMCKKCRLNGQ-UHFFFAOYSA-N |

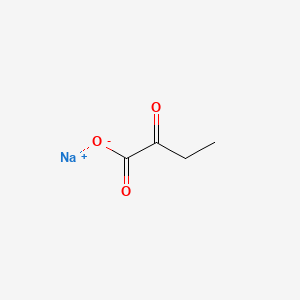

SMILES |

CCC(=O)C(=O)[O-].[Na+] |

SMILES canonique |

CCC(=O)C(=O)O.[Na] |

Key on ui other cas no. |

2013-26-5 |

Pictogrammes |

Irritant |

Numéros CAS associés |

600-18-0 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.